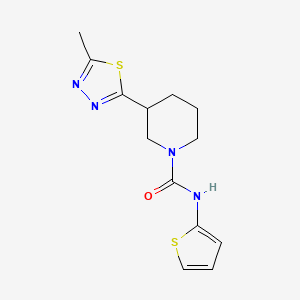

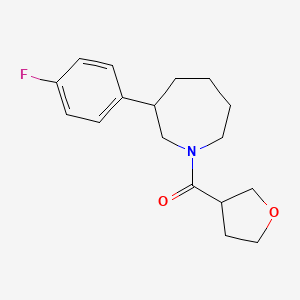

![molecular formula C11H14N2O3S B2520610 2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine CAS No. 675854-56-5](/img/structure/B2520610.png)

2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives has been a subject of interest due to their potential biological activities. The papers provided detail the synthesis of various thiazolidine compounds using different starting materials and methods. For instance, compounds based on the thiazolidine-2,4-dione moiety were synthesized and evaluated for their anti-inflammatory properties . Another study synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives, starting from 2-amino-5-nitrothiazole . Additionally, the synthesis of 3-methyl-5-(2-pyridyl)- and 3-methyl-5-(6-methylpyrid-2-yl)-1,3,4-thiadiazolidine-2-thiones was reported, which upon reaction with metal ions, rearranged to form Schiff bases . These studies demonstrate the versatility of thiazolidine compounds and their potential for further chemical modifications.

Molecular Structure Analysis

The molecular structures of the synthesized thiazolidine derivatives were confirmed using various spectroscopic techniques. For example, the crystal structure of a tetrazole derivative was determined by X-ray crystallography, revealing no conjugation between the aryl rings and the tetrazole group . Similarly, the structure of a 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one compound was investigated using X-ray powder diffraction . These studies highlight the importance of structural analysis in understanding the properties and potential applications of thiazolidine derivatives.

Chemical Reactions Analysis

Thiazolidine derivatives undergo various chemical reactions that can modify their structure and enhance their biological activities. For instance, the reaction of 2-thioxo-4-oxo-thiazolidin-3-yl with aromatic aldehydes produced 5-arylidenethiazolidinones, which could be further brominated or reacted with amines to yield different derivatives . The reactivity of these compounds with other chemical agents such as nitrous acid, nitroso compounds, acid chlorides, and diazonium salts was also examined, leading to a variety of thiazolidine-based compounds with potential for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The optical properties of 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one were studied using UV-visible spectroscopy and density functional theory (DFT) calculations, indicating its potential for optoelectronic device applications . The hypoglycemic and hypolipidemic activities of novel 5-benzylidene-2,4-thiazolidinedione analogs were evaluated in a type-2 diabetes model, showing significant reductions in blood glucose, cholesterol, and triglyceride levels . These findings suggest that the physical and chemical properties of thiazolidine derivatives are crucial for their biological activities and potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Approaches

Thiazolidine derivatives, including compounds with nitrophenyl substituents, have been synthesized using various innovative methods. For instance, the chiral auxiliary of 4-benzyl-thiazolidine-2-thione was synthesized using L-phenylalanine, demonstrating an application in asymmetric aldol condensation to yield bioactive compounds in high yield (Yang Gui-chun, 2007). Another example is the synthesis of thiazolo-2(3H)-thiones by the reaction of triethylamine dithiocarbamates and 4-nitrophenyloxirane, indicating the versatility of thiazolidine compounds in organic synthesis (I. Kulakov et al., 2010).

Chemical Characterization and Applications

Detailed chemical characterization, including IR, 1H NMR, and mass spectra, confirms the structure of newly synthesized thiazolidine derivatives. These methodologies showcase the compound's potential for further applications in medicinal chemistry and material science (Himani N. Chopde et al., 2017).

Biological Activity

Antimicrobial Activity

Several thiazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The structural variations in these compounds, such as the introduction of nitrophenyl groups, significantly influence their biological activity, demonstrating their potential as novel antimicrobial agents (Pushkal Samadhiya et al., 2014).

Antitubercular and Antimicrobial Agents

Compounds with thiazolidine cores have been screened for antitubercular activity against Mycobacterium tuberculosis, showcasing their potential in addressing infectious diseases. The broad-spectrum antimicrobial activity against selected bacteria and fungi highlights the versatility of thiazolidine derivatives in therapeutic applications (N. Elaasar & K. Saied, 2008).

Material Science and Detection Applications

Sensing and Detection

Some thiazolidine derivatives are utilized in the synthesis of sensors for specific applications, such as the detection of cyanide in aqueous media. The introduction of nitrophenyl groups and other modifications can enhance the sensitivity and selectivity of these sensors, demonstrating the compound's utility in environmental monitoring and safety applications (Anas G. Elsafy et al., 2018).

properties

IUPAC Name |

2-[(4-methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8-2-3-10(9(6-8)13(14)15)16-7-11-12-4-5-17-11/h2-3,6,11-12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXRYXDBZBPEJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2NCCS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

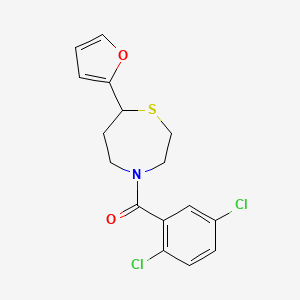

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

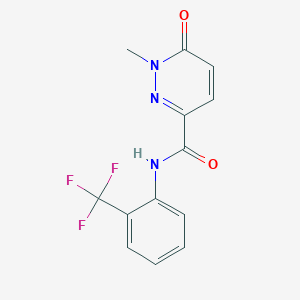

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)

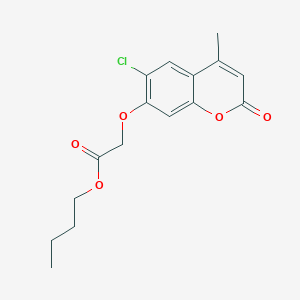

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)